molecular formula C8H8FN3 B170326 4-Fluoro-1-methyl-1H-indazol-3-amine CAS No. 162502-44-5

4-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No. B170326
M. Wt: 165.17 g/mol
InChI Key: QKOXHOSIONDOLA-UHFFFAOYSA-N
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Description

“4-Fluoro-1-methyl-1H-indazol-3-amine” is a chemical compound with the empirical formula C8H8FN3 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . Indazole derivatives are known for their diverse biological activities, making them a significant focus in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives have been synthesized using various methods . For instance, a novel series of 1H-indazol-3-amine scaffold derivatives were synthesized using scaffold hopping and molecular hybridization strategies . These compounds were developed to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a critical role in promoting cancer formation and progression .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable and is therefore the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . This is due to the diverse functional groups they can bear, which allows them to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-1-methyl-1H-indazol-3-amine” can be inferred from its molecular structure. It has a molecular weight of 165.17 . More specific properties such as melting point, boiling point, and solubility would require experimental determination.

Scientific Research Applications

Antitumor Activity

4-Fluoro-1-methyl-1H-indazol-3-amine derivatives have been synthesized and studied for their potential antitumor activity. Several studies have reported on the synthesis of such compounds and their inhibitory effects on cancer cell proliferation. For instance, one derivative demonstrated significant inhibition against various cancer cell lines, indicating its potential as an antitumor agent (Hao et al., 2017). A related study found that another derivative exhibited distinct inhibition on the proliferation of cancer cell lines, further supporting the potential of these compounds in cancer treatment (Tang & Fu, 2018).

Corrosion Inhibition

The compound has also been investigated for its role in corrosion inhibition. A study explored the effectiveness of triazole Schiff bases, including a derivative of 4-Fluoro-1-methyl-1H-indazol-3-amine, as corrosion inhibitors for mild steel in acid media. The findings indicated that the efficiency of these inhibitors increased with concentration and highlighted their potential in protecting metals from corrosion (Chaitra, Mohana, & Tandon, 2015).

Chiral Resolution and Analysis

The compound has been used in the development of chiral resolution reagents. One study outlined the use of a related derivative for determining the enantiomeric excess of α-chiral amines, showcasing its utility in the analysis of chiral compounds (Rodríguez-Escrich et al., 2005).

Photophysical Properties

Research has also delved into the synthesis of fully substituted 1H-1,2,4-triazol-3-amines and their photophysical properties, indicating potential applications in organic, medicinal chemistry, and optical materials. The study highlighted the eco-friendly and versatile nature of the synthesis process and the interesting fluorescence and aggregation-induced emission properties of the synthesized compounds (Guo et al., 2021).

properties

IUPAC Name

4-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXHOSIONDOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570381
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-methyl-1H-indazol-3-amine

CAS RN

162502-44-5
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluoro-1-methylindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
… As described in the general procedure, reaction of 4-fluoro-1-methyl-1H-indazol-3-amine 2b (0.50 g, 3.0 mmol) and tert-butyl nitrite (1.0 mL, 8.1 mmol, 2.7 equiv) in THF (12.0 mL) …
Number of citations: 19 www.sciencedirect.com

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